Ercalcitriol
Overview
Description
Mechanism of Action
Target of Action
Ercalcitriol, also known as 1α,25-Dihydroxy Vitamin D2, is an active metabolite of vitamin D2 . Its primary target is the Vitamin D Receptor (VDR) , a nuclear receptor found in various tissues including the kidneys, parathyroid glands, intestines, and bones . The VDR plays a crucial role in maintaining calcium homeostasis and bone health .
Mode of Action
This compound binds to the VDR, activating it . This activated VDR then forms a complex with the retinoid X receptor (RXR) and binds to Vitamin D response elements in the promoter region of target genes, regulating their transcription . This interaction leads to various physiological changes, including the regulation of cathelicidin antimicrobial peptide (CAMP) and defensin β-4 (DEFB4) genes, which are important for immune response .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . These actions collectively contribute to the regulation of plasma calcium levels .
Pharmacokinetics
This compound is metabolized in the liver and kidneys. Vitamin D2 is first modified by 25-hydroxylase in the liver, and then by 25-hydroxyvitamin D *-hydroxylase in the kidney to form this compound . It is then further metabolized by 25-hydroxyvitamin D-24-hydroxylase (24-OHase, CYP24A1, EC 1.14.13.13) . The half-life of calcitriol, a similar compound, is about 5-8 hours in adults . The compound is excreted in feces (50%) and urine (16%) .
Result of Action
The activation of VDR by this compound leads to an increase in blood calcium levels . This is achieved by promoting the absorption of dietary calcium from the gastrointestinal tract, increasing renal tubular reabsorption of calcium (thus reducing calcium loss in urine), and stimulating the release of calcium from bone . These actions help in the treatment of conditions like low blood calcium and hyperparathyroidism due to kidney disease, osteoporosis, and osteomalacia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of dietary calcium can affect the efficacy of this compound in increasing blood calcium levels. Additionally, the function of the liver and kidneys, which are involved in the metabolism of this compound, can also impact its action and stability .
Biochemical Analysis
Biochemical Properties
Ercalcitriol interacts with several enzymes, proteins, and other biomolecules. It is modified by 25-hydroxylase in the liver and 25-hydroxyvitamin D *-hydroxylase in the kidney to form the active metabolite, this compound, which is then metabolized by 25-hydroxyvitamin D-24-hydroxylase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It binds to and activates the vitamin D receptor in the nucleus of the cell, which then increases the expression of many genes . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The most potent natural agonist is calcitriol (1,25-dihydroxycholecalciferol) and the vitamin D2 homologue this compound, 1-alpha,25-dihydroergocalciferol) is also a strong activator .
Metabolic Pathways
This compound is involved in several metabolic pathways. Vitamin D2 is modified by 25-hydroxylase in the liver and 25-hydroxyvitamin D *-hydroxylase in the kidney to form the active metabolite, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ercalcitriol is synthesized through a series of hydroxylation reactions. The initial step involves the conversion of ergocalciferol (vitamin D2) to ercalcidiol (25-hydroxyergocalciferol) in the liver. This is followed by further hydroxylation in the kidney to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial or enzymatic processes to achieve the necessary hydroxylation steps. These methods are preferred due to their efficiency and selectivity in producing the desired hydroxylated metabolites .
Chemical Reactions Analysis
Types of Reactions: Ercalcitriol undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are particularly significant as they convert the precursor molecules into the active form of vitamin D2 .
Common Reagents and Conditions: The hydroxylation reactions often involve the use of enzymes such as 25-hydroxylase and 1α-hydroxylase. These reactions typically occur under physiological conditions within the liver and kidneys .
Major Products: The primary product of these reactions is this compound itself, which is the active form of vitamin D2. Other minor metabolites may also be formed during the process .
Scientific Research Applications
Ercalcitriol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Ercalcitriol is similar to other active forms of vitamin D, such as calcitriol (1α,25-dihydroxycholecalciferol) and alfacalcidol (1α-hydroxycholecalciferol). there are key differences:
This compound’s uniqueness lies in its origin from vitamin D2 and its specific applications in research and industry .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-XJRQOBMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429509 | |
Record name | Ercalcitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ercalcitriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60133-18-8 | |
Record name | 1α,25-Dihydroxyvitamin D2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60133-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ercalcitriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060133188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ercalcitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7α-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,25-DIHYDROXYCALCIFEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RWP08OQ36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ercalcitriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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